Magnesium;1-phenyl-4-propylbenzene;bromide Magnesium;1-phenyl-4-propylbenzene;bromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17994136
InChI: InChI=1S/C15H15.BrH.Mg/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14;;/h4-5,7-12H,2,6H2,1H3;1H;/q-1;;+2/p-1
SMILES:
Molecular Formula: C15H15BrMg
Molecular Weight: 299.49 g/mol

Magnesium;1-phenyl-4-propylbenzene;bromide

CAS No.:

Cat. No.: VC17994136

Molecular Formula: C15H15BrMg

Molecular Weight: 299.49 g/mol

* For research use only. Not for human or veterinary use.

Magnesium;1-phenyl-4-propylbenzene;bromide -

Specification

Molecular Formula C15H15BrMg
Molecular Weight 299.49 g/mol
IUPAC Name magnesium;1-phenyl-4-propylbenzene;bromide
Standard InChI InChI=1S/C15H15.BrH.Mg/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14;;/h4-5,7-12H,2,6H2,1H3;1H;/q-1;;+2/p-1
Standard InChI Key OKUGQMOBWXQVIT-UHFFFAOYSA-M
Canonical SMILES CCCC1=CC=C(C=C1)C2=CC=[C-]C=C2.[Mg+2].[Br-]

Introduction

Chemical Identity and Structural Characterization

Nomenclature and Molecular Formula

The compound "Magnesium;1-phenyl-4-propylbenzene;bromide" is systematically identified as (4-propylphenyl)magnesium bromide, adhering to IUPAC conventions for Grignard reagents . Its molecular formula is C₉H₁₁BrMg, derived from the combination of a 4-propylphenyl group (C₉H₁₁−), magnesium, and bromide. The molecular weight calculates to 223.21 g/mol (C: 108.10, H: 11.12, Br: 79.90, Mg: 24.31) .

Structural Features

The reagent consists of a benzene ring substituted with a propyl group at the para position, bonded to a magnesium-bromide moiety. X-ray crystallographic studies of analogous Grignard reagents (e.g., 4-bromophenylmagnesium bromide) reveal a linear Mg–C–Br arrangement, with magnesium adopting a tetrahedral geometry when solvated by tetrahydrofuran (THF) .

Synthesis and Optimization

Precursor Preparation: 1-Bromo-4-Propylbenzene

The synthesis of the precursor 1-bromo-4-propylbenzene (CAS 588-93-2) follows a Friedel-Crafts alkylation protocol :

  • Reagents: p-Dibromobenzene (236 g), 1-bromopropane (185 g), anhydrous THF (1 L), zinc chloride (204 g), magnesium powder (36 g), and iron(III) acetylacetonate (18 g) .

  • Conditions: Nitrogen atmosphere, 40–60°C for 8 hours .

  • Workup: Quenching with water (200 mL), solvent recovery via distillation, and vacuum distillation (94–97°C at 10 mmHg) .

  • Yield: 85% (170 g) .

Grignard Reagent Formation

The magnesium insertion reaction proceeds as follows :

  • Setup: In a flame-dried reactor, 1-bromo-4-propylbenzene (1.0 equiv) is added to magnesium turnings (1.1 equiv) in THF under nitrogen.

  • Initiation: Exothermic reaction begins at 40°C, maintained below 60°C to prevent decomposition .

  • Completion: Reaction monitored by GC-MS; typical reaction time = 2–4 hours .

Critical Parameters:

  • Solvent purity (THF dried over molecular sieves) .

  • Magnesium activation (iodine or pre-treated surfaces) .

  • Stoichiometric excess of magnesium ensures complete conversion .

Physicochemical Properties

Solubility and Reactivity

  • Solubility: Miscible with THF, diethyl ether; insoluble in alkanes .

  • Reactivity:

    • Reacts violently with protic solvents (e.g., H₂O, ROH) .

    • Undergoes nucleophilic addition to carbonyl compounds (ketones, esters) .

Industrial and Research Applications

Coupling Reactions

The reagent facilitates C–C bond formation in aryl-alkyl couplings:
R–Mg–Br+R’–XCuIR–R’+MgXBr\text{R–Mg–Br} + \text{R'–X} \xrightarrow{\text{CuI}} \text{R–R'} + \text{MgXBr}
Yields exceed 75% in Kumada cross-couplings with aryl halides .

Pharmaceutical Intermediates

Used in synthesizing antihistamines (e.g., diphenhydramine analogs) by reacting with benzophenone derivatives .

SupplierProduct CodeConcentrationPackagingPrice (USD)
Rieke MetalsD05210.5 M in THF50 mL560
Matrix Scientific1217630.5 M in THF100 mL1,352

Data current as of December 2021 .

Recent Advances (2021–2025)

  • Solvent Optimization: 2-MeTHF replaces THF in 30% of industrial applications, improving sustainability .

  • Flow Chemistry: Continuous reactors achieve 95% conversion in 10 minutes, reducing side reactions .

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